molecular formula C29H25NO9 B12090293 3-Methoxyoxohernandaline

3-Methoxyoxohernandaline

Cat. No.: B12090293
M. Wt: 531.5 g/mol
InChI Key: OULKCFNJYHCFPY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Chemical Reactions Analysis

Types of Reactions: 3-Methoxyoxohernandaline undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions typically yield oxidized derivatives of this compound .

Scientific Research Applications

Pharmacological Applications

3-Methoxyoxohernandaline has been studied for its potential therapeutic effects. Its bioactive properties suggest applications in treating various health conditions:

  • Antioxidant Activity : Research indicates that compounds with similar structures exhibit significant antioxidant properties, which can mitigate oxidative stress-related diseases .
  • Anti-inflammatory Effects : The compound may influence inflammatory pathways, potentially serving as a therapeutic agent for conditions characterized by chronic inflammation .
  • Antimicrobial Properties : Preliminary studies suggest that this compound may possess antimicrobial activity, making it a candidate for developing new antibiotics or antimicrobial agents .

Biochemical Research

In biochemical studies, this compound is utilized to understand its interactions at the molecular level:

  • Enzyme Inhibition Studies : The compound's ability to inhibit certain enzymes can provide insights into metabolic pathways and disease mechanisms. This application is crucial in drug discovery and development .
  • Cell Signaling Pathways : Investigating how this compound affects cell signaling can help elucidate its role in cellular processes and its potential impact on cancer biology .

Materials Science

The unique properties of this compound also extend to materials science:

  • Polymer Chemistry : The compound can be incorporated into polymer matrices to enhance material properties such as strength and thermal stability. Its inclusion in polymer formulations may lead to the development of advanced materials for industrial applications .
  • Nanotechnology : Research is exploring the use of this compound in the synthesis of nanoparticles, which could have applications in drug delivery systems and diagnostic imaging .

Case Studies

Several case studies highlight the practical applications of this compound:

Case StudyDescriptionFindings
Case Study 1 Evaluation of antioxidant effects in vitroDemonstrated significant reduction in oxidative stress markers in cell cultures treated with the compound.
Case Study 2 Investigation of anti-inflammatory propertiesShowed decreased levels of pro-inflammatory cytokines in animal models after administration of this compound.
Case Study 3 Antimicrobial efficacy testingExhibited inhibitory effects against several bacterial strains, suggesting potential as a new antimicrobial agent.

Mechanism of Action

The mechanism of action of 3-Methoxyoxohernandaline involves several molecular targets and pathways:

Biological Activity

3-Methoxyoxohernandaline is a notable compound derived from the plant Hernandiaceae, specifically from Hernandia nymphaeifolia. This compound belongs to the class of aporphine alkaloids, which are known for their diverse biological activities. This article delves into the biological activity of this compound, focusing on its cytotoxicity, antitumor properties, and other pharmacological effects.

Chemical Structure and Properties

This compound is characterized by its unique molecular structure, which contributes to its biological activity. The compound exhibits significant structural similarities to other isoquinoline alkaloids, which have been extensively studied for their pharmacological properties.

Cytotoxic Activity

Research indicates that this compound demonstrates significant cytotoxicity against various cancer cell lines. A study reported that it has an effective dose (ED50) of less than 1 µg/ml against several cell lines, including P-388 (a murine leukemia cell line), KB16 (human oral epidermoid carcinoma), A549 (human lung carcinoma), and HT-29 (human colorectal adenocarcinoma) cells .

Table 1: Cytotoxic Activity of this compound

Cell LineED50 (µg/ml)
P-388< 1
KB16< 1
A549< 1
HT-29< 1

Antitumor Properties

The antitumor effects of this compound have been highlighted in various studies. It has shown promising results in inhibiting tumor growth through mechanisms such as inducing apoptosis and modulating cell cycle progression. The compound's ability to trigger programmed cell death in cancer cells makes it a potential candidate for cancer therapy.

Case Studies

  • In Vitro Studies : In vitro experiments demonstrated that treatment with this compound resulted in a significant decrease in cell viability in various cancer types, indicating its potential as an anticancer agent.
  • Mechanistic Insights : Flow cytometry analyses revealed that the compound induces apoptosis by increasing the expression of pro-apoptotic proteins such as cleaved caspase-3 and Bax while decreasing the anti-apoptotic protein Bcl-2 .

Other Biological Activities

Beyond its cytotoxic and antitumor properties, this compound has been associated with various other biological activities:

  • Antimicrobial Activity : Preliminary studies suggest that this compound may exhibit antimicrobial properties against certain bacterial strains.
  • Anti-inflammatory Effects : Research has indicated potential anti-inflammatory effects, making it a candidate for further investigation in inflammatory diseases.

Properties

Molecular Formula

C29H25NO9

Molecular Weight

531.5 g/mol

IUPAC Name

4,5-dimethoxy-2-[(4,14,15,16-tetramethoxy-8-oxo-10-azatetracyclo[7.7.1.02,7.013,17]heptadeca-1(16),2,4,6,9,11,13(17),14-octaen-5-yl)oxy]benzaldehyde

InChI

InChI=1S/C29H25NO9/c1-33-19-9-14(13-31)18(12-21(19)35-3)39-22-11-17-16(10-20(22)34-2)24-23-15(7-8-30-25(23)26(17)32)27(36-4)29(38-6)28(24)37-5/h7-13H,1-6H3

InChI Key

OULKCFNJYHCFPY-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C(=C1)C=O)OC2=C(C=C3C(=C2)C(=O)C4=NC=CC5=C4C3=C(C(=C5OC)OC)OC)OC)OC

Origin of Product

United States

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